molecular formula C24H50S3 B1629441 Di-tert-dodecyl polysulfide CAS No. 68425-15-0

Di-tert-dodecyl polysulfide

Cat. No.: B1629441
CAS No.: 68425-15-0
M. Wt: 434.9 g/mol
InChI Key: AWSNFBCZTJENAR-UHFFFAOYSA-N
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Description

Di-tert-dodecyl polysulfide: is an organic sulfur compound with the chemical formula (CH₃)₃CS(CH₂)₁₁SH. It is a colorless to pale yellow liquid with a strong odor and is soluble in organic solvents . This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-dodecyl polysulfide can be synthesized through the reaction of tert-dodecanethiol with sulfur. The reaction typically involves heating tert-dodecanethiol in the presence of sulfur at elevated temperatures. The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, tert-dodecanethiol, sulfurized is produced using a continuous process that involves the controlled addition of sulfur to tert-dodecanethiol. This process ensures consistent product quality and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Di-tert-dodecyl polysulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of tert-dodecanethiol, sulfurized can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions involving tert-dodecanethiol, sulfurized can occur with various electrophiles, such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, tert-dodecanethiol, sulfurized is used as a reagent in the synthesis of various organic compounds. It is also used as a stabilizer in the production of nanoparticles and as a ligand in coordination chemistry .

Biology: In biological research, tert-dodecanethiol, sulfurized is used as a tool to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, tert-dodecanethiol, sulfurized is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique chemical properties make it a promising candidate for drug development .

Industry: In industry, tert-dodecanethiol, sulfurized is used as an additive in lubricants and as a stabilizer in the production of polymers. It is also used in the manufacture of rubber and other materials .

Mechanism of Action

The mechanism of action of tert-dodecanethiol, sulfurized involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in their activity and function. It can also modulate signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways involved in its effects are still being investigated.

Comparison with Similar Compounds

    1-Dodecanethiol: Similar to tert-dodecanethiol, sulfurized, 1-dodecanethiol is an organic sulfur compound used in various industrial applications.

    tert-Dodecylmercaptan: This compound is structurally similar to tert-dodecanethiol, sulfurized, but it is not sulfurized.

Uniqueness: The uniqueness of tert-dodecanethiol, sulfurized lies in its sulfurization, which imparts distinct chemical properties and reactivity compared to its non-sulfurized counterparts. This makes it particularly useful in applications requiring specific chemical interactions and stability .

Properties

IUPAC Name

2-(2,3,3,4,5,5-hexamethylhexan-2-yltrisulfanyl)-2,3,3,4,5,5-hexamethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S3/c1-17(19(3,4)5)21(9,10)23(13,14)25-27-26-24(15,16)22(11,12)18(2)20(6,7)8/h17-18H,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNFBCZTJENAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)C(C)(C)C(C)(C)SSSC(C)(C)C(C)(C)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058681
Record name bis(2,3,3,4,5,5-hexamethylhaxan2yl) trisulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68583-56-2, 68425-15-0
Record name tert-Dodecanethiol, sulfurized
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polysulfides, di-tert-dodecyl
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Record name tert-Dodecanethiol, sulfurized
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Record name Polysulfides, di-tert-dodecyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-dodecyl polysulfide
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Di-tert-dodecyl polysulfide
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Di-tert-dodecyl polysulfide
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Di-tert-dodecyl polysulfide
Reactant of Route 5
Di-tert-dodecyl polysulfide
Reactant of Route 6
Di-tert-dodecyl polysulfide

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